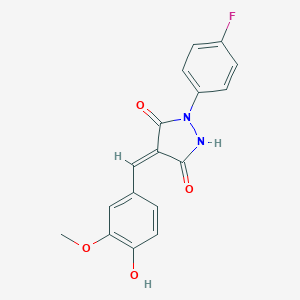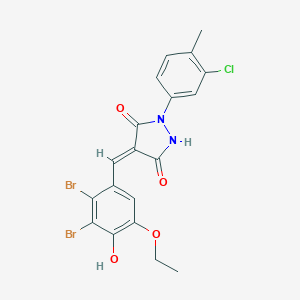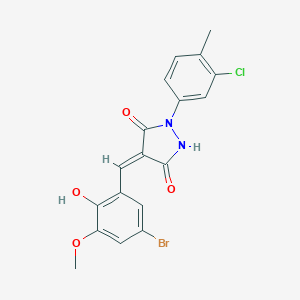![molecular formula C20H21BrN4OS B301671 N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301671.png)
N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as BMTSA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. BMTSA belongs to the class of triazole derivatives, which have been extensively studied for their biological activities such as antimicrobial, antifungal, antitumor, and anti-inflammatory effects.
Wirkmechanismus
The exact mechanism of action of N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it has been proposed that N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may exert its antibacterial activity by inhibiting bacterial cell wall synthesis. N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may also act by disrupting the bacterial membrane integrity. The anticancer activity of N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may be due to its ability to induce apoptosis in cancer cells by activating caspase enzymes. N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may also inhibit cancer cell proliferation by arresting the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have minimal toxicity in vitro and in vivo models. It has also been found to have good stability in various biological fluids. N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to be metabolized by the liver and excreted through the kidneys. N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been found to have good bioavailability, which makes it a potential candidate for oral administration.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been found to have good solubility in various solvents, which makes it suitable for different experimental conditions. However, the limitations of N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include its high cost of synthesis and limited information on its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the research on N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One of the potential areas of research is to study its mechanism of action in more detail to understand its biological activities better. Another area of research is to explore the potential of N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide as a therapeutic agent for various diseases, including bacterial infections, fungal infections, cancer, and inflammatory diseases. The development of novel formulations and delivery systems for N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may also enhance its therapeutic potential. In conclusion, N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a promising compound that has the potential to be developed as a therapeutic agent for various diseases. Further research is needed to explore its full potential.
Synthesemethoden
The synthesis of N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves a multistep reaction starting from 4-bromo-3-methylphenylamine and 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The purity and yield of N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been tested for its biological activities in various in vitro and in vivo models. It has been found to exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide also showed antifungal activity against Candida albicans and Aspergillus niger. In addition, N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
|---|---|
Molekularformel |
C20H21BrN4OS |
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21BrN4OS/c1-4-25-19(15-7-5-6-13(2)10-15)23-24-20(25)27-12-18(26)22-16-8-9-17(21)14(3)11-16/h5-11H,4,12H2,1-3H3,(H,22,26) |
InChI-Schlüssel |
OQBHOYLZSBDREV-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Br)C)C3=CC(=CC=C3)C |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Br)C)C3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-morpholinyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301590.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B301591.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301592.png)




![1-(3-Chloro-4-fluorophenyl)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301601.png)
![4-{[5-(2,3-Dichlorophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301603.png)
![2-[(1-ethyl-1H-indol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B301606.png)



![2-amino-4-[3-bromo-5-methoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301612.png)